molecular formula C7H7F2NO2S B7870716 3,4-Difluorobenzylsulfonamide CAS No. 919354-71-5

3,4-Difluorobenzylsulfonamide

Cat. No.: B7870716
CAS No.: 919354-71-5
M. Wt: 207.20 g/mol
InChI Key: UJAAPRXILBMJQK-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylsulfonamide: is an organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 g/mol . It is a derivative of benzylsulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzylsulfonamide typically involves the reaction of 3,4-difluorobenzylamine with sulfonyl chloride under basic conditions. The reaction can be carried out as follows:

    Starting Materials: 3,4-Difluorobenzylamine and sulfonyl chloride.

    Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and the sulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzylsulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the benzene ring.

    Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: 3,4-Difluorobenzylsulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for various biological targets, providing insights into biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzylsulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atoms may enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 3,5-Difluorobenzylsulfonamide
  • 2,4-Difluorobenzylsulfonamide
  • 4-Bromo-2,5-Difluorobenzylsulfonamide

Comparison: 3,4-Difluorobenzylsulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, which can impact its suitability for various applications.

Properties

IUPAC Name

(3,4-difluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAAPRXILBMJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693157
Record name 1-(3,4-Difluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-71-5
Record name 1-(3,4-Difluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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